molecular formula C14H16N2O3 B109778 Maculosin CAS No. 4549-02-4

Maculosin

Cat. No. B109778
CAS RN: 4549-02-4
M. Wt: 260.29 g/mol
InChI Key: LSGOTAXPWMCUCK-RYUDHWBXSA-N
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Description

Maculosin is a diketopiperazine formed by the fusion of tyrosine and proline. It is reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, maculosin is capable of activating N-acylhomoserine lactones (AHLs). Maculosin is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .


Synthesis Analysis

Maculosin may be a leading drug candidate in various cosmetic and therapeutic applications owing to its strong antioxidant and non-toxic properties .


Molecular Structure Analysis

Maculosin has a molecular formula of C14H16N2O3 as determined by the [MþH]þ peak at 261.1259 . It is a diketopiperazine metabolite .


Chemical Reactions Analysis

Maculosin shows more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration . It also acts in a synergistic manner with tenuazonic acid .


Physical And Chemical Properties Analysis

Maculosin has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 . Further physical and chemical properties are not available in the retrieved literature.

Scientific Research Applications

Herbicidal Potential

Maculosin, identified as cyclo-Pro-Tyr, is a host-specific phytotoxin produced by Alternaria alternata on spotted knapweed (Centaurea maculosa). It shows promise as a safe and environmentally friendly antiknapweed herbicide. A study synthesized and tested 18 maculosin analogs on knapweed, finding several with significant herbicidal potential. Even the simplest analog, cyclo-Pro-Phe, effectively damaged spotted knapweed foliage at certain concentrations (Bobylev, Bobyleva, & Strobel, 1996).

Metabolism Analysis

Research into the metabolism of maculosin revealed its conversion into at least three polar compounds after application on knapweed leaves. One of these metabolites was identified as a novel compound, maculosin β-O-glucoside, which lacked phytotoxicity towards various plants (Park, Stierle, & Strobel, 1993).

Interaction with Cellular Proteins

Studies have isolated receptors for maculosin from spotted knapweed. Most of the maculosin-binding activity was found in the cytosolic fraction of knapweed leaves, with one of the binding proteins identified as ribulose-1,5-biphosphate carboxylase (RuBPcase) (Park & Strobel, 1994).

Antimicrobial Activity

Maculosin also displays antimicrobial properties. A study found it to potentiate the antimicrobial activity of pyrrolnitrin when produced by a bacterial predator strain. This synergistic effect may contribute to the broad-spectrum antimicrobial activity observed (Cain et al., 2003).

Antioxidant Properties

Isolated from Streptomyces sp., maculosin has shown strong antioxidant properties without toxicity. It exhibited higher DPPH free radical scavenging activity than commercial butylated hydroxyanisole (BHA), suggesting potential use in cosmetic and therapeutic applications (Paudel et al., 2021).

Antifungal Activity

Maculosin derivatives have demonstrated strong antifungal activity against pathogenic crop fungi. The azido derivatives of maculosin, in particular, showed potent antifungal effects, indicating their potential as safe agricultural fungicides (Cimmino et al., 2014).

Molecular Recognition in Biological Membranes

Studies involving fluorescence techniques revealed how maculosin inserts into lipid bilayers and its orientation in different lipid phases. This research has relevance to its molecular recognition and interactions within biological membranes (Lopes, Fedorov, & Castanho, 2004).

Safety And Hazards

Maculosin is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOTAXPWMCUCK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196526
Record name Maculosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maculosin

CAS RN

4549-02-4
Record name Cyclo(L-Pro-L-Tyr)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4549-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4549-02-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
485
Citations
AC Stierle, JH Cardellina… - Proceedings of the …, 1988 - National Acad Sciences
… , maculosin [the diketopiperazine cyclo(-L-Pro-L-Tyr-)], was active in the nicked-leaf bioassay at 10 -5 M; synthetic maculosin … In tests against 19 plant species, maculosin was phytotoxic …
Number of citations: 215 www.pnas.org
MM Bobylev, LI Bobyleva… - Journal of agricultural and …, 1996 - ACS Publications
… is known about the influence of maculosin and its analogs on … of the bioactivity of maculosin and its analogs against spotted … important structural features of maculosin, first because its …
Number of citations: 55 pubs.acs.org
B Paudel, R Maharjan, P Rajbhandari… - Pharmaceutical …, 2021 - Taylor & Francis
… Besides, the maculosin isolated in this research was not a media artefact. The LC-ESIMS … the ion peak of maculosin. In the present research, maculosin showed stronger antioxidant …
Number of citations: 9 www.tandfonline.com
SH Park, GA Strobel - Biochimica et Biophysica Acta (BBA)-General …, 1994 - Elsevier
Maculosin (the diketopiperazine, cyclo (l-Pro-l-Tyr)) is a host specific phytotoxin produced by Alternaria alternata on spotted knapweed (Centaurea maculosa L.). Receptors for this …
Number of citations: 23 www.sciencedirect.com
SH Park, A Stierle, GA Strobel - Phytochemistry, 1993 - Elsevier
… The metabolism of maculosin was analysed after the application of [U- 14 C]maculosin on … The extracts of treated leaves as early as one day after [ 14 C]maculosin treatment indicated …
Number of citations: 31 www.sciencedirect.com
EH Driche, B Badji, C Bijani, S Belghit, F Pont… - Current …, 2022 - Springer
Multi-resistant bacterial pathogens are a major public health problem for treating nosocomial infections owing to their high resistance to antibiotics. The objective of this research was to …
Number of citations: 1 link.springer.com
G Strobel, A Stierle, SH Park, J Cardellina - 1990 - ACS Publications
… Maculosin is a host-specific toxin of Centaurea maculosa L. (spotted knapweed), the only … for maculosin in spotted knapweed. Affinity column chromatography employing maculosin …
Number of citations: 17 pubs.acs.org
MM Bobylev, LI Bobyleva, HG Cutler, SJ Cutler… - PGRSA …, 1999 - cabdirect.org
… Furthermore, unlike host specific maculosin-1, maculosin-2 is … As such, maculosin-2 is a good candidate for synthetic … -activity relationships of 17 maculosin analogs in the etiolated …
Number of citations: 5 www.cabdirect.org
CC Cain, D Lee, RH Waldo III, AT Henry… - Antimicrobial agents …, 2003 - Am Soc Microbiol
… to the isolation of three compounds: pyrrolnitrin, maculosin, and a new compound, which we … maculosin. Further, this is the first report of production of maculosin by a prokaryote. Both …
Number of citations: 105 journals.asm.org
S Chen, D Zhang, M Chen, Z Zhang… - Natural product …, 2020 - Taylor & Francis
… Their structures were elucidated as maculosin (1) and maculosin-O-α-L-rhamnopyranoside (2) … Citation2016) was used to evaluate the activity of maculosin (1) and maculosin-O-α-L-…
Number of citations: 21 www.tandfonline.com

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